molecular formula C11H12F2O3 B14032404 4-Butoxy-2,3-difluorobenzoic acid

4-Butoxy-2,3-difluorobenzoic acid

Cat. No.: B14032404
M. Wt: 230.21 g/mol
InChI Key: GQJDDDWFMGWTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-2,3-difluorobenzoic acid is an organic compound belonging to the class of fluorinated benzoic acids It is characterized by the presence of a butoxy group and two fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2,3-difluorobenzoic acid typically involves the introduction of the butoxy group and fluorine atoms onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,3-difluorobenzoic acid, is reacted with butanol in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2,3-difluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The fluorine atoms can be selectively reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxyl groups.

    Reduction: Formation of partially or fully reduced fluorinated benzoic acids.

    Substitution: Formation of substituted benzoic acids with various functional groups replacing the fluorine atoms.

Scientific Research Applications

4-Butoxy-2,3-difluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butoxy-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The butoxy group also contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.

Comparison with Similar Compounds

    2,3-Difluorobenzoic acid: Lacks the butoxy group, resulting in different chemical and biological properties.

    4-Butoxybenzoic acid: Lacks the fluorine atoms, affecting its reactivity and applications.

    3,4-Difluorobenzoic acid, butyl ester: Similar structure but with an ester group instead of a carboxylic acid.

Uniqueness: 4-Butoxy-2,3-difluorobenzoic acid is unique due to the combination of the butoxy group and fluorine atoms, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets.

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

4-butoxy-2,3-difluorobenzoic acid

InChI

InChI=1S/C11H12F2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5H,2-3,6H2,1H3,(H,14,15)

InChI Key

GQJDDDWFMGWTMW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)C(=O)O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.